molecular formula C7H12O3 B3135771 trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate CAS No. 40427-14-3

trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate

Cat. No. B3135771
CAS RN: 40427-14-3
M. Wt: 144.17 g/mol
InChI Key: AOQBVPPEXCRXAW-RITPCOANSA-N
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Description

Trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate (THMC) is an organic compound with a cyclopropane ring and a hydroxymethyl group attached. It is a cyclic ester that is used in various scientific research applications, such as in the synthesis of other compounds and as a reagent in organic synthesis. THMC is a versatile compound that has a wide range of applications in the field of chemistry and biochemistry, as it can be used to synthesize a variety of compounds, as well as to study the mechanisms of biochemical reactions.

Scientific Research Applications

Synthesis and Biological Evaluation

Trans-ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate and its derivatives are used in synthesizing various compounds with potential biological activities. For instance, the synthesis of bromophenol derivatives with cyclopropyl moiety has shown that these compounds are effective inhibitors of enzymes such as cytosolic carbonic anhydrase I and II and acetylcholinesterase, which are significant in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).

Substituent Effect Studies

Research on cis-2-substituted 1-cyclopropanecarboxylic acids, related to trans-ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate, has provided insights into the effects of different substituents on the acidity and chemical properties of these compounds. Such studies are crucial for understanding the reactivity and stability of cyclopropane-containing compounds in various chemical environments (Kusuyama, 1979).

Ethylene Biosynthesis and Affinity Purification

The analogs of trans-ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate, such as 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, have been synthesized and are used in studies related to the biosynthesis of ethylene, a plant growth hormone. These compounds are valuable in affinity purification techniques and the generation of antibodies, contributing to our understanding of plant biology and biochemistry (Pirrung et al., 1989).

Polymer Science Applications

In polymer science, cyclopropanation reactions involving allylmethacrylate and ethyldiazoacetate lead to the formation of polymers with cyclopropane rings as side groups. These polymers are characterized by their thermal stability and unique structural properties, offering potential applications in materials science (Vretik & Ritter, 2006).

properties

IUPAC Name

ethyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQBVPPEXCRXAW-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate
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trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate
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trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate
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trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate
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trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate
Reactant of Route 6
trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate

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